molecular formula C12H20N4O B2993297 N-((2-(二甲氨基)嘧啶-4-基)甲基)戊酰胺 CAS No. 1797224-68-0

N-((2-(二甲氨基)嘧啶-4-基)甲基)戊酰胺

货号 B2993297
CAS 编号: 1797224-68-0
分子量: 236.319
InChI 键: MJPISYAPERLPOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group. Pyrimidine derivatives have been found in many pharmaceuticals and are known for their wide range of biological activities .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions, and the pyrimidine ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds. The presence of the pyrimidine ring might make the compound somewhat polar .

科学研究应用

抗胆碱能活性研究

已经开展了与 N-((2-(二甲氨基)嘧啶-4-基)甲基)戊酰胺结构相关的化合物的抗胆碱能活性研究。一项研究合成了 4-(二甲氨基)-2-苯基-(2-吡啶基)戊酰胺的四个立体异构体,并测试了它们的抗胆碱能活性,揭示了异构体之间效力的显着差异。这项研究强调了为过度活动膀胱逼尿肌综合征开发新的治疗剂的潜力 (Oyasu 等,1994)

组蛋白脱乙酰酶抑制剂开发

另一项研究重点关注 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 的发现,这是一种小分子组蛋白脱乙酰酶 (HDAC) 抑制剂,对 HDAC 1-3 和 11 具有选择性抑制。MGCD0103 在体内显示出显着的抗肿瘤活性,并已进入临床试验,表明其作为抗癌药物的潜力 (Zhou 等,2008)

细胞周期蛋白依赖性激酶抑制剂

进一步的研究涉及合成和分析 2-苯胺基-4-(噻唑-5-基)嘧啶衍生物作为细胞周期进程的关键调节因子细胞周期蛋白依赖性激酶-2 (CDK2) 的抑制剂。这项工作通过靶向 CDK2 和相关激酶为潜在癌症治疗剂的开发做出了贡献 (Wang 等,2004)

光谱和分子结构研究

另一项研究对相关化合物进行了全面的理论和实验结构研究,深入了解了其稳定性、电子结构和潜在的构效关系。这项研究有助于理解此类化合物的生物活性的分子基础 (Mansour & Ghani,2013)

安全和危害

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

未来方向

Future research could involve studying the biological activity of this compound and related derivatives. This could potentially lead to the development of new pharmaceuticals .

属性

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-4-5-6-11(17)14-9-10-7-8-13-12(15-10)16(2)3/h7-8H,4-6,9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPISYAPERLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。